3-Bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes bromine, difluoromethyl, and dimethoxyphenyl groups
Preparation Methods
The synthesis of 3-Bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the bromine atom: Bromination is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the difluoromethyl group: This step can be accomplished using difluoromethylating agents such as difluoromethyl iodide.
Attachment of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl group to the core structure, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3-Bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
3-Bromo-6-(1,4-dioxan-2-yl)-2-(trifluoromethyl)pyridine: This compound has a similar bromine and trifluoromethyl group but differs in its core structure and substituents.
4-Bromo-3-(dimethylsulphamoyl)benzoic acid: This compound contains a bromine atom and a dimethylsulphamoyl group but has a different core structure.
Properties
Molecular Formula |
C16H14BrF2N3O2 |
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Molecular Weight |
398.20 g/mol |
IUPAC Name |
3-bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H14BrF2N3O2/c1-8-14(17)16-20-10(7-11(15(18)19)22(16)21-8)9-4-5-12(23-2)13(6-9)24-3/h4-7,15H,1-3H3 |
InChI Key |
ZLHZLXCRONAJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC(=C(C=C3)OC)OC)C(F)F |
Origin of Product |
United States |
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